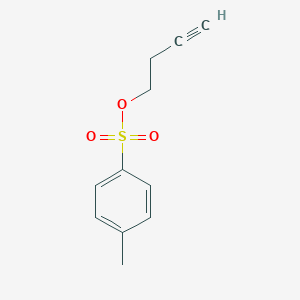

Propargyl-Tos

Description

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The tosylate group in 3-butynyl p-toluenesulfonate is a highly effective leaving group, readily displaced by nucleophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Displacement of the p-Toluenesulfonate Leaving Group

The p-toluenesulfonate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. This stability facilitates the cleavage of the carbon-oxygen bond, allowing for nucleophilic attack at the carbon atom.

The general mechanism for nucleophilic substitution involves the attack of a nucleophile (Nu⁻) on the carbon atom bonded to the tosylate group, resulting in the displacement of the tosylate anion (TsO⁻).

General Reaction: R-OTs + Nu⁻ → R-Nu + TsO⁻

In the context of 3-butynyl p-toluenesulfonate, the reaction introduces the 3-butynyl group to the nucleophile.

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction on a chiral substrate depends on whether it proceeds via an SN1 or SN2 pathway.

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. ksu.edu.sa This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. 182.160.97libretexts.orgulethbridge.ca For SN2 reactions to occur, the substrate should not be sterically hindered. ulethbridge.ca

SN1 Pathway: This is a two-step mechanism that begins with the departure of the leaving group to form a planar carbocation intermediate. ksu.edu.samasterorganicchemistry.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). ksu.edu.sa182.160.97masterorganicchemistry.com SN1 reactions are favored for tertiary substrates that can form stable carbocations. ulethbridge.capressbooks.pub

While 3-butynyl p-toluenesulfonate itself is not chiral, if it were modified to have a chiral center at the carbon bearing the tosylate group, the stereochemical outcome of its nucleophilic substitution reactions would be dictated by these principles.

Influence of Nucleophile Structure and Strength

The rate and mechanism of nucleophilic substitution reactions are significantly influenced by the nucleophile.

Strong Nucleophiles: Strong nucleophiles, which are typically negatively charged (e.g., OH⁻, RO⁻, CN⁻), favor the SN2 pathway. pressbooks.pubyoutube.com The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. ulethbridge.cayoutube.com

Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. masterorganicchemistry.compressbooks.pub

The structure of the nucleophile also plays a role. Bulky nucleophiles can hinder the backside attack required for an SN2 reaction, potentially slowing it down or favoring an SN1 mechanism if the substrate can form a stable carbocation.

Cross-Coupling Reactions Involving the Alkyne Moiety

The terminal alkyne group of 3-butynyl p-toluenesulfonate is a key feature that allows it to participate in various cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling with 3-Butynyl p-Toluenesulfonate

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide (or pseudohalide, such as a tosylate). wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

In the case of 3-butynyl p-toluenesulfonate, the terminal alkyne can be coupled with various aryl or vinyl partners.

General Sonogashira Coupling Reaction: R¹-X + H-C≡C-R² --(Pd catalyst, Cu catalyst, base)--> R¹-C≡C-R² Where R¹ is an aryl or vinyl group, X is a halide or tosylate, and R² is the rest of the alkyne-containing molecule.

The success of the Sonogashira coupling heavily relies on the choice of the catalytic system.

Palladium Catalysts: Zerovalent palladium complexes are the active catalysts. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org In some cases, Pd(II) precursors are used, which are reduced in situ to the active Pd(0) species. wikipedia.org

Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is typically used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species in the catalytic cycle. wikipedia.org The use of a copper co-catalyst generally increases the reaction rate. wikipedia.org

Ligands: Phosphine (B1218219) ligands are crucial components of the palladium catalyst, influencing its stability and reactivity. Common phosphine ligands include triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like dppe, dppp, and dppf. wikipedia.orglibretexts.org More specialized and bulky ligands, such as XPhos and CyPF-tBu, have been developed to improve the efficiency of coupling with less reactive electrophiles like aryl tosylates. acs.orgsci-hub.ru

Bases: An amine base, such as triethylamine (B128534) or piperidine, is required to deprotonate the terminal alkyne and to neutralize the acid formed during the reaction. organic-chemistry.orglibretexts.org

The table below summarizes some common catalytic systems used in Sonogashira coupling reactions.

| Component | Examples | Function |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃, XPhos, CyPF-tBu | Stabilizes and modifies the reactivity of the palladium catalyst |

| Base | Triethylamine, Diisopropylamine, K₃PO₄ | Deprotonates the alkyne and neutralizes acid byproduct |

Recent advancements have also explored copper-free Sonogashira couplings, which can be advantageous in certain applications to avoid issues related to copper toxicity or side reactions. wikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

but-3-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOASOOVVADOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297461 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-85-1 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23418-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butynyl P Toluenesulfonate

Esterification of 3-Butyn-1-ol (B147353) with p-Toluenesulfonyl Chloride

The most prevalent and direct route to 3-butynyl p-toluenesulfonate is the esterification of 3-butyn-1-ol with p-toluenesulfonyl chloride, often referred to as tosyl chloride (TsCl). smolecule.comnih.gov This reaction involves the formation of a sulfonate ester bond between the hydroxyl group of the alcohol and the sulfonyl chloride. The general transformation is depicted below:

Reaction Scheme: CH≡CCH₂CH₂OH + TsCl → CH≡CCH₂CH₂OTs + HCl

Reaction Conditions and Optimization

The efficiency and yield of the tosylation of 3-butyn-1-ol are highly dependent on the specific reaction conditions employed. Key parameters that have been extensively studied and optimized include the choice of base, solvent, temperature, and reaction time.

A base is a crucial component in the tosylation reaction, primarily to neutralize the hydrochloric acid (HCl) byproduct formed. smolecule.com The selection of the base can significantly influence the reaction rate and the purity of the final product.

Pyridine (B92270): Pyridine is a commonly used base in tosylation reactions. nih.gov It can also function as the solvent. However, its use can present challenges, such as difficulties in removal after the reaction is complete, which can sometimes lead to lower yields. nih.gov

Triethylamine (B128534) (TEA): Triethylamine is another frequently employed base, often used in conjunction with a solvent like dichloromethane. smolecule.com A typical procedure involves using a slight excess of triethylamine (around 1.2 equivalents) to ensure complete neutralization of the acid. smolecule.com The resulting triethylamine hydrochloride salt precipitates out of the reaction mixture and can be removed by filtration. smolecule.com

Potassium Carbonate: In some synthetic protocols, particularly those employing phase-transfer catalysis, potassium carbonate has been used as the base. nih.gov

The choice of base and its stoichiometry are critical for optimizing the reaction, with the goal of maximizing the yield while simplifying the purification process.

The solvent plays a vital role in the tosylation of 3-butyn-1-ol by dissolving the reactants and influencing the reaction rate.

Dichloromethane (CH₂Cl₂): Dichloromethane is a traditional and effective solvent for this reaction, particularly when triethylamine is used as the base. smolecule.com Its inert nature and ability to dissolve both the alcohol and tosyl chloride make it a popular choice.

Toluene (B28343): Toluene has been successfully used as a solvent, especially in reactions involving phase-transfer catalysts. nih.gov

Tetrahydrofuran (THF): THF is another common solvent for tosylation reactions. Some procedures have utilized THF-water mixtures. smolecule.com

Solvent-Free Conditions: To address environmental and economic concerns, solvent-free methods have been developed. These often utilize a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) with a minimal amount of base. smolecule.com

The selection of the solvent is often a balance between reaction efficiency, cost, and environmental impact.

Careful control of the reaction temperature is essential to minimize the formation of side products.

Initial Cooling: The reaction is typically initiated at a low temperature, often 0°C, by adding the p-toluenesulfonyl chloride to a solution of the alcohol and base. smolecule.com This helps to manage the exothermic nature of the reaction.

Warming to Room Temperature: After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for an extended period, which can range from several hours to overnight, to ensure complete conversion. smolecule.com Optimized procedures have reduced this time to 4-6 hours. smolecule.com

Monitoring the reaction progress, typically by thin-layer chromatography (TLC), is crucial to determine the optimal reaction time and prevent the degradation of the product. smolecule.com

| Parameter | Traditional Conditions | Optimized Conditions |

| Base | Pyridine or Triethylamine | Triethylamine (1.2 equiv) or [DMAPTs]⁺Cl⁻ |

| Solvent | Dichloromethane or neat Pyridine | Dichloromethane or Toluene |

| Catalyst | None | DMAP (5-10 mol%) |

| Temperature | 0°C to Room Temperature | Below 5°C during addition, then gradual warming |

| Reaction Time | ~20-21 hours | 4-6 hours |

| Yield | ~83% (with pyridine) | Up to 97% |

Mechanistic Aspects of Tosylation in the Context of 3-Butynyl p-Toluenesulfonate Formation

The formation of 3-butynyl p-toluenesulfonate proceeds through a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride. masterorganicchemistry.com The alcohol (3-butyn-1-ol) acts as the nucleophile, attacking the electrophilic sulfur atom.

The generally accepted mechanism involves the following steps:

The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the sulfur atom of tosyl chloride.

This attack leads to the formation of a tetrahedral intermediate.

The chloride ion is then expelled as a leaving group.

The base present in the reaction mixture (e.g., pyridine or triethylamine) deprotonates the resulting oxonium ion to yield the final product, 3-butynyl p-toluenesulfonate, and the corresponding ammonium (B1175870) salt.

Purification Techniques for 3-Butynyl p-Toluenesulfonate

After the reaction is complete, purification is necessary to isolate the 3-butynyl p-toluenesulfonate from unreacted starting materials, the base hydrochloride salt, and any side products.

Workup: The initial workup typically involves filtering off the precipitated base hydrochloride salt. smolecule.com The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate. smolecule.com

Solvent Evaporation: After drying, the solvent is removed under reduced pressure, often using a rotary evaporator, to yield the crude product, which is typically a light-yellow oil. smolecule.com

Chromatography: For high purity, silica (B1680970) gel column chromatography is often employed. smolecule.com A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. smolecule.com

Crystallization: In industrial-scale production, crystallization is often preferred over chromatography as a more efficient purification method. smolecule.com This can yield 3-butynyl p-toluenesulfonate as a crystalline solid with high purity. smolecule.com

Distillation: Distillation under reduced pressure can also be used for purification, especially for removing non-volatile impurities. orgsyn.org

The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Alternative Synthetic Routes to 3-Butynyl p-Toluenesulfonate

While the classic approach involving the reaction of 3-butyn-1-ol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine remains common, several alternative pathways have been developed. smolecule.com These alternatives often aim to improve efficiency, selectivity, or the environmental profile of the synthesis.

One notable alternative involves the use of phase-transfer catalysis. smolecule.com For instance, employing tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in a two-phase system of toluene and water, with potassium carbonate as the base, has proven effective for selective tosylation, particularly in complex molecules with multiple reactive sites. smolecule.com Another approach starts from different precursors, such as 3-butyn-1-bromide or 3-butyn-1-iodide, though these routes can be complicated by competing elimination reactions. smolecule.com

Variations in Sulfonylating Agents

The choice of sulfonylating agent is pivotal in the synthesis of sulfonate esters. While p-toluenesulfonyl chloride (TsCl) is the conventional reagent for producing tosylates, research into other sulfonylating agents offers possibilities for modifying reactivity and reaction conditions. For instance, p-toluenesulfonic acid itself can be used as a catalyst in certain esterification reactions, often under greener conditions like ultrasound irradiation. researchgate.net

Other related sulfonylating agents include p-nitrobenzenesulfonates (nosylates) and trifluoromethanesulfonates (triflates), which are known to exhibit different reactivity profiles compared to tosylates. researchgate.net The reactivity generally increases in the order of tosylate < nosylate (B8438820) < triflate. researchgate.net While not directly reported for the synthesis of 3-butynyl p-toluenesulfonate, the exploration of these alternative sulfonylating agents could provide pathways to optimize the reaction, potentially allowing for milder conditions or faster reaction times.

Direct Synthesis Approaches

Direct synthesis methods aim to streamline the preparation of 3-butynyl p-toluenesulfonate by minimizing the number of steps or simplifying purification procedures. One such method involves conducting the reaction under solvent-free conditions. This approach has been reported for the chemoselective preparation of 3-butynyl p-toluenesulfonate, offering both environmental and economic benefits. smolecule.com

Another direct approach focuses on the in-situ generation of the reactive species. While detailed examples for 3-butynyl p-toluenesulfonate are not extensively documented, the broader field of sulfonate ester synthesis has seen innovations in this area.

Green Chemistry Principles in 3-Butynyl p-Toluenesulfonate Synthesis

The application of green chemistry principles to organic synthesis is a major focus of modern chemical research. This involves developing methods that are more environmentally friendly, for example by reducing waste, using less hazardous substances, and improving energy efficiency.

A significant advancement in the green synthesis of 3-butynyl p-toluenesulfonate is the development of solvent-free reaction conditions. smolecule.com By eliminating the need for organic solvents, which are often volatile and hazardous, these methods reduce the environmental impact of the synthesis. For example, a solvent-free mechanochemical synthesis using ball milling has been reported for the analogous compound but-3-yn-2-yl 4-methylbenzenesulfonate, achieving a high yield without solvent waste. Another approach utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) with a minimal amount of base under solvent-free conditions. smolecule.com p-Toluenesulfonic acid has also been used as a catalyst in solvent-free syntheses of various organic compounds. preprints.orgresearchgate.net

The choice of catalyst can significantly influence the environmental footprint of a chemical process. In the synthesis of 3-butynyl p-toluenesulfonate, using a catalyst like 4-dimethylaminopyridine (DMAP) can improve reaction efficiency and allow for milder conditions. smolecule.com Research has also explored the use of p-toluenesulfonic acid as a recyclable catalyst in aqueous media, which can reduce waste. smolecule.com Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium bromide, can enable the use of more environmentally benign solvent systems like toluene and water. smolecule.com The development of bifunctional molecular catalysts and the use of metal-free catalytic systems are also active areas of research in green chemistry that could be applied to this synthesis. preprints.orgrsc.org

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nwnu.edu.cn The traditional synthesis of 3-butynyl p-toluenesulfonate from 3-butyn-1-ol and p-toluenesulfonyl chloride generates a salt byproduct, which lowers the atom economy.

Reactivity and Reaction Mechanisms of 3 Butynyl P Toluenesulfonate

Cross-Coupling Reactions Involving the Alkyne Moiety

Sonogashira Coupling with 3-Butynyl p-Toluenesulfonate

Substrate Scope and Limitations

The utility of 3-butynyl p-toluenesulfonate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, is defined by the range of substrates it can effectively couple with and the inherent limitations of these reactions. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

Substrate Scope: The reaction generally accommodates a wide variety of aryl and vinyl halides as coupling partners. The reactivity of the halide partner follows the general trend I > Br > Cl. wikipedia.org Aryl triflates (OTf) can also be employed. wikipedia.org 3-Butynyl p-toluenesulfonate serves as the terminal alkyne component in these reactions.

Aryl Halides: A broad range of functionalized aryl iodides and bromides can be used. Electron-withdrawing and electron-donating groups on the aromatic ring are generally well-tolerated.

Vinyl Halides: Vinyl iodides and bromides are effective substrates, providing access to enyne structures. The reaction is stereospecific, retaining the configuration of the vinyl halide in the product. libretexts.org

Heterocyclic Halides: Halogenated heterocycles, which are common motifs in pharmaceuticals and materials science, are also viable coupling partners.

Limitations: Despite its versatility, the palladium-catalyzed coupling of 3-butynyl p-toluenesulfonate is subject to several limitations.

Homocoupling: A significant side reaction is the homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. libretexts.org

Catalyst Deactivation: The palladium catalyst can be deactivated, leading to incomplete reactions. This can be caused by impurities or the formation of palladium black. reddit.com The choice of ligands, such as bulky and electron-rich phosphines, can mitigate this and improve catalyst stability and activity. libretexts.org

Substrate Reactivity: Aryl chlorides are generally poor substrates for standard Sonogashira conditions due to the difficulty of oxidative addition to the palladium center. libretexts.org Highly sterically hindered halides can also exhibit reduced reactivity. libretexts.org

Base Sensitivity: The tosylate group can be susceptible to elimination or substitution reactions under strongly basic conditions, which are often required for the coupling reaction. Careful selection of a non-nucleophilic base is crucial to avoid unwanted side reactions involving the tosylate moiety.

Table 1: Illustrative Substrate Scope in Palladium-Catalyzed Coupling with an Alkyne Tosylate This table represents typical pairings for Sonogashira-type reactions. Specific yields for 3-Butynyl p-toluenesulfonate would require dedicated experimental studies.

| Halide/Triflate Partner | Typical Catalyst System | Base | Expected Product Type | Potential Issues |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | Aryl-alkyne | High reactivity, potential for fast homocoupling. |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Aryl-alkyne | Moderate reactivity, may require higher temperatures. |

| 2-Chloropyridine | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Heteroaryl-alkyne | Low reactivity, requires specialized ligands and stronger bases. |

| (E)-1-Iodo-1-hexene | Pd(PPh₃)₄, CuI | Et₃N | Enyne | Good stereoretention. |

| Phenyl triflate | Pd(OAc)₂, P(t-Bu)₃ | K₂CO₃ | Aryl-alkyne | Reactivity comparable to bromides. wikipedia.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, the dual functionality of 3-butynyl p-toluenesulfonate allows it to participate in other palladium-catalyzed transformations. The tosylate group can act as an electrophilic site for cross-coupling, a characteristic that has been exploited for C(sp³)–C(sp²) bond formation.

Heck Reaction: While the terminal alkyne of 3-butynyl p-toluenesulfonate is not a typical substrate for the Heck reaction, which couples alkenes with aryl or vinyl halides, the tosylate group could potentially be used in intramolecular Heck-type cyclizations if an appropriate alkene is present elsewhere in the molecule. The standard Heck reaction involves the coupling of an alkene with a halide or triflate. masterorganicchemistry.com

Stille Reaction: The Stille reaction couples an organotin compound with an sp²-hybridized halide or triflate. wikipedia.org While 3-butynyl p-toluenesulfonate itself is not a direct partner in the standard Stille reaction, it can be converted into an organostannane, which could then participate in Stille couplings. Conversely, the tosylate group can act as the electrophile in couplings with various organostannane reagents, although halides are more common. organic-chemistry.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron species (like a boronic acid) with a halide or triflate. masterorganicchemistry.com 3-Butynyl p-toluenesulfonate, acting as an alkyl tosylate, can undergo Suzuki-Miyaura coupling. Palladium-catalyzed cross-coupling of unactivated secondary tosylates with boronic acids has been reported, suggesting that the primary tosylate of this compound could also be a viable substrate under appropriate catalytic conditions. ucmerced.eduorganic-chemistry.org

Table 2: Potential Palladium-Catalyzed Reactions Involving the Tosylate Group

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond | Note on Applicability |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | C(sp³)–C(sp²) | Feasible for coupling at the tosylate position. ucmerced.eduorganic-chemistry.org |

| Stille | Organostannane | Pd(PPh₃)₄ | C(sp³)–C(sp²) | Possible, but halides are more common electrophiles. wikipedia.org |

| Kumada | Grignard Reagent | Pd(acac)₂ | C(sp³)–C(sp²) | Alkyl tosylates are effective electrophiles in this reaction. organic-chemistry.org |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"

The terminal alkyne of 3-butynyl p-toluenesulfonate is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, including the tosylate group on the substrate. beilstein-journals.org

The CuAAC reaction involves the reaction of the terminal alkyne of 3-butynyl p-toluenesulfonate with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov The resulting product is a 1,2,3-triazole ring that links the butynyl tosylate backbone to the organic group from the azide. This methodology is a powerful tool for bioconjugation, materials science, and drug discovery. mdpi.comdergipark.org.tr

The reactivity of the alkyne in CuAAC can be influenced by steric and electronic factors, but propargyl-type compounds like 3-butynyl p-toluenesulfonate generally exhibit excellent reactivity. nih.gov The resulting triazole-containing tosylate is a valuable intermediate, as the tosylate group remains available for subsequent nucleophilic substitution reactions, allowing for further molecular elaboration.

Table 3: Representative CuAAC Reactions with 3-Butynyl p-Toluenesulfonate

| Azide Partner | Catalyst System | Solvent | Product |

|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((p-tolylsulfonyloxy)ethyl)-1H-1,2,3-triazole |

| Azidoacetic Acid Ethyl Ester | CuI | Et₃N/THF | 1-(Ethoxycarbonylmethyl)-4-((p-tolylsulfonyloxy)ethyl)-1H-1,2,3-triazole |

| 1-Azido-4-nitrobenzene | [Cu(PPh₃)₂]NO₃ | Toluene (B28343) | 1-(4-Nitrophenyl)-4-((p-tolylsulfonyloxy)ethyl)-1H-1,2,3-triazole |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 3-butynyl p-toluenesulfonate in synthetic mixtures?

- Methodology :

- GC-MS/MS : A validated method using a gas chromatography-triple quadrupole tandem mass spectrometer (GC-MS/MS) with parameters optimized for p-toluenesulfonate derivatives (e.g., column: DB-5MS, 30 m × 0.25 mm × 0.25 μm; injection volume: 1 μL; splitless mode). Detection limits for related sulfonates (e.g., methyl, ethyl) are as low as 0.1 ng/mL .

- Ion Chromatography : For anion analysis (e.g., p-toluenesulfonate), use a Shim-pack IC-A3 column with 1.2 mmol/L citric acid-15% acetonitrile (pH 5.0) at 45°C. This achieves a detection limit of 1.22 mg/L and separates p-toluenesulfonate from inorganic anions (e.g., Cl⁻, NO₃⁻) .

Q. What safety protocols should be followed when handling 3-butynyl p-toluenesulfonate?

- Handling Guidelines :

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood.

- In case of skin/eye contact: Rinse immediately with copious water (≥15 minutes) and seek medical attention.

- Storage: Keep at 4°C in a tightly sealed container, away from oxidizing agents and moisture .

Q. How is 3-butynyl p-toluenesulfonate synthesized, and what are the critical reaction parameters?

- Synthetic Route :

- Prepared via nucleophilic substitution between propargyl alcohol derivatives and p-toluenesulfonyl chloride. Key steps include maintaining anhydrous conditions and using a base (e.g., triethylamine) to scavenge HCl.

- Example: In gold-catalyzed alkynylative cyclization, 3-butynyl p-toluenesulfonate (1.12 g, 5.0 mmol) reacts with allenoates under visible light to yield β-alkynyl-γ-butenolides (73% yield). Reaction conditions: DCM solvent, room temperature, 24-hour irradiation .

Advanced Research Questions

Q. How does 3-butynyl p-toluenesulfonate participate in transition metal-catalyzed reactions, and what mechanistic insights exist?

- Mechanistic Role :

- Acts as an alkyne donor in gold-catalyzed cyclizations. The sulfonate group enhances electrophilicity, facilitating oxidative addition to Au(I) catalysts.

- Evidence: In alkynylative cyclization, the Au(I)/Au(III) redox cycle is proposed, with the sulfonate leaving group stabilizing intermediates. Kinetic studies show rate dependence on catalyst loading and light intensity .

Q. What is the role of 3-butynyl p-toluenesulfonate in enzyme specificity studies for desulfurization?

- Biochemical Applications :

- Used as a substrate to probe enzyme activity (e.g., aryl alkyl sulfonate hydrolases). Specificity is assessed via HPLC or GC-FID to monitor sulfonate cleavage.

- Example: Enzymatic hydrolysis of 2-methylbutyl p-toluenesulfonate by Pseudomonas spp. shows a turnover rate of 0.8 μmol/min/mg protein, with competitive inhibition by bulkier analogs (e.g., 2,3-diphenylpropyl derivatives) .

Q. How can 3-butynyl p-toluenesulfonate be integrated into coordination polymer synthesis?

- Material Science Applications :

- Sodium p-toluenesulfonate serves as a counterion in cobalt coordination polymers. Example: {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n is synthesized via solvothermal methods (120°C, 72 hours), characterized by XRD and TGA. The sulfonate group stabilizes the framework through hydrogen bonding .

Data Contradictions and Resolution

Q. Discrepancies in reported detection limits for p-toluenesulfonate derivatives: How to reconcile?

- Resolution :

- GC-MS/MS achieves lower detection limits (0.1 ng/mL) compared to ion chromatography (1.22 mg/L) due to higher sensitivity for volatile derivatives. Method selection depends on sample matrix: GC-MS/MS for trace genotoxic impurities in pharmaceuticals; ion chromatography for ionic liquid analysis.

Methodological Best Practices

Q. What strategies improve the yield of 3-butynyl p-toluenesulfonate in large-scale syntheses?

- Optimization Tips :

- Use slow addition of p-toluenesulfonyl chloride to prevent exothermic side reactions.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water (yield: 85–90%) .

Emerging Research Directions

Q. Can 3-butynyl p-toluenesulfonate be used to functionalize carbon-based nanomaterials?

- Exploratory Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.